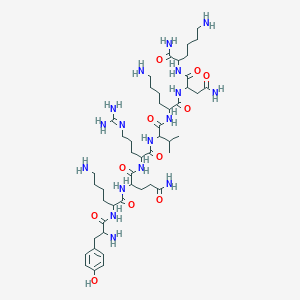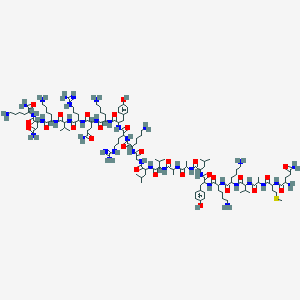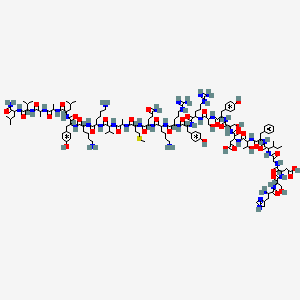
132326-73-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 132326-73-9 is known as Influenza A NP (366-374) Strain A/PR/8/35. It is an H2-Db-restricted epitope derived from the nucleoprotein of the Influenza A/PR/8/35 strain. This compound is primarily used in research settings, particularly in studies related to influenza virus infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A NP (366-374) Strain A/PR/8/35 involves peptide synthesis techniques. The sequence of amino acids in this peptide is alanine-serine-asparagine-glutamic acid-asparagine-methionine-glutamic acid-threonine-methionine. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps .
Industrial Production Methods
Industrial production of this peptide is achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Influenza A NP (366-374) Strain A/PR/8/35 primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and subsequent modifications.
Common Reagents and Conditions
Peptide Bond Formation: This reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).
Cleavage from Resin: The peptide is cleaved from the solid support using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Major Products
The major product of these reactions is the desired peptide sequence, Influenza A NP (366-374) Strain A/PR/8/35, which can be further purified and characterized .
科学的研究の応用
Chemistry
In chemistry, this peptide is used as a model compound for studying peptide synthesis and modifications. It serves as a reference for optimizing synthetic routes and reaction conditions.
Biology
In biological research, Influenza A NP (366-374) Strain A/PR/8/35 is used to study the immune response to influenza virus infections. It is particularly valuable in understanding how the immune system recognizes and responds to viral epitopes .
Medicine
In medical research, this peptide is used to develop diagnostic tools and vaccines for influenza. It helps in identifying potential targets for antiviral therapies and understanding the mechanisms of viral infection and immunity .
Industry
In the pharmaceutical industry, Influenza A NP (366-374) Strain A/PR/8/35 is used in the development of peptide-based therapeutics and vaccines. It is also employed in quality control processes to ensure the consistency and efficacy of peptide products .
作用機序
The mechanism of action of Influenza A NP (366-374) Strain A/PR/8/35 involves its recognition by the immune system. As an epitope, it binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells. This interaction triggers the activation of T cells, which then mount an immune response against the influenza virus .
類似化合物との比較
Similar Compounds
Influenza A NP (366-374) Strain A/PR/8/35: This compound is unique due to its specific amino acid sequence and its role as an H2-Db-restricted epitope.
Other Influenza Epitopes: Similar compounds include other epitopes derived from different strains of the influenza virus, such as Influenza B NP (366-374) and Influenza C NP (366-374).
Uniqueness
Influenza A NP (366-374) Strain A/PR/8/35 is unique in its ability to specifically bind to H2-Db molecules and elicit a targeted immune response. This specificity makes it a valuable tool in immunological research and vaccine development .
特性
CAS番号 |
132326-73-9 |
|---|---|
分子式 |
C₃₈H₆₃N₁₁O₁₈S₂ |
分子量 |
1026.10 |
配列 |
One Letter Code: ASNENMETM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


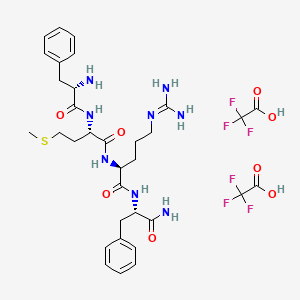
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)
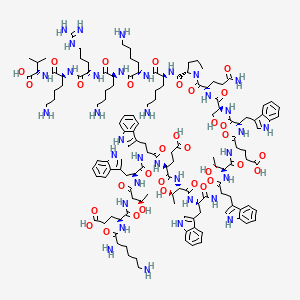
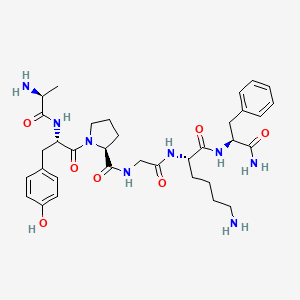
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)
